N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-2-25-15-8-9-16-18(12-15)27-20(22-16)23(13-14-6-3-4-10-21-14)19(24)17-7-5-11-26-17/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYNQMCLTWNRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. This class is recognized for its diverse biological activities, making it a significant subject of interest in medicinal chemistry. The compound's unique structure, featuring a benzothiazole moiety and a furan carboxamide, suggests potential pharmacological applications, particularly in cancer therapy and antimicrobial treatments.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.42 g/mol. Its structural characteristics include:
- Benzothiazole moiety : Imparts significant biological activity.
- Ethoxy group : Enhances solubility and potentially alters biological interactions.
- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate significant inhibition of cell proliferation in lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) with IC50 values ranging from 10 to 50 µM .
Case Study Example :
A study evaluating a series of benzothiazole derivatives found that specific modifications, such as the incorporation of the ethoxy group at the 6-position, enhanced anticancer efficacy. The compound was tested against multiple cancer types, showing selective toxicity towards malignant cells while sparing normal cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds within this class have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzymes, which is crucial for their survival .
Table: Comparative Antimicrobial Activity
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(6-Ethoxybenzo[d]thiazol-2-yl)-acetamide | Staphylococcus aureus | 25 µg/mL |
| This compound | E. coli | 30 µg/mL |
| N-(6-Chlorobenzo[d]thiazol-2-yl)acetamide | Pseudomonas aeruginosa | 20 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of urease, an enzyme critical for bacterial survival in acidic environments. Molecular docking studies suggest that hydrogen bonding plays a significant role in its binding affinity .
- DNA Interaction : Similar compounds have been observed to intercalate into DNA, disrupting replication processes in cancer cells, which contributes to their cytotoxic effects .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide exhibit significant anticancer properties. Various studies have demonstrated its efficacy against multiple cancer cell lines, indicating potential as an anticancer agent. For example, a study showed that derivatives of benzothiazole demonstrated selective cytotoxicity against human cancer cells, suggesting that modifications in the structure could enhance activity against specific targets .
Antimicrobial Properties
The compound also shows promise in antimicrobial applications. Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities, often outperforming traditional antibiotics . The mechanism of action typically involves disruption of microbial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
Another significant application lies in enzyme inhibition. Compounds with similar structures have been identified as inhibitors for various enzymes involved in disease pathways, such as protein tyrosine phosphatases (PTP1B), which are implicated in diabetes and obesity management . The inhibition of these enzymes can lead to improved insulin sensitivity and glucose metabolism.
Anticancer Studies
In a recent study evaluating the anticancer potential of various thiazole derivatives, it was found that modifications at specific positions on the thiazole ring could drastically enhance cytotoxicity against breast cancer cell lines . The study highlighted how structural variations could tailor the compound's activity, making it a candidate for further development.
Antimicrobial Efficacy
A comparative study involving this compound and standard antibiotics showed that the compound exhibited superior antibacterial activity against resistant strains of bacteria . This finding supports its potential use in developing new antimicrobial therapies.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide with structurally related benzothiazole derivatives, focusing on substituent effects, biological activities, and molecular properties.
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
*Estimated based on molecular formula.
Key Observations
Substituent Influence on Activity 6-Ethoxy vs. 6-Nitro Substitution: The ethoxy group in the target compound and compound 2c likely enhances lipophilicity compared to the electron-withdrawing nitro group in 6d . This difference may affect membrane permeability and target binding. For instance, 6d’s nitro group contributes to its VEGFR-2 inhibitory activity by stabilizing interactions with the kinase domain’s hydrophobic pocket . Furan vs.
Biological Activity Trends Anticancer Potential: Compound 2c demonstrated cytotoxicity against multidrug-resistant cancer cells (IC₅₀ < 10 µM), suggesting that the ethoxybenzothiazole scaffold synergizes with carboxamide substituents. The target compound’s pyridin-2-ylmethyl group could enhance binding to kinase ATP pockets, similar to Dasatinib’s pyrimidine-piperazine motif . Antimicrobial Activity: Compounds with extended π-systems, such as the coumarin-benzimidazole hybrid in , exhibit broad-spectrum antimicrobial effects. The target compound’s furan and pyridine groups may similarly disrupt microbial membranes or enzymes.
Synthetic and Pharmacokinetic Considerations
- Synthesis : The target compound’s synthesis likely involves amide coupling between 6-ethoxybenzo[d]thiazol-2-amine and furan-2-carbonyl chloride, followed by N-alkylation with pyridin-2-ylmethyl bromide—a strategy analogous to methods in .
- ADME Properties : The pyridine moiety may improve aqueous solubility compared to purely aromatic analogs (e.g., 2c ). Molecular docking studies for 6d highlight the importance of hydrogen bonding between the thiadiazole-thioacetamide group and VEGFR-2 residues (e.g., Asp1046), suggesting the target compound’s furan-carboxamide could engage similar interactions.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or isothiocyanates under reflux conditions (e.g., acetonitrile or DMF with iodine and triethylamine) .
- Step 2 : Introduction of the ethoxy group at the 6-position of the benzothiazole via nucleophilic substitution or direct alkylation .
- Step 3 : Coupling of the pyridin-2-ylmethylamine moiety via reductive amination or nucleophilic displacement .
- Step 4 : Acylation with furan-2-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
Q. Characterization :
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Q. What preliminary biological screening assays are recommended for this compound?
- Anticancer Activity : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Antimicrobial Screening : Disk diffusion or microdilution assays (note: pH-dependent activity, as seen in thiadiazole derivatives) .
- Cytotoxicity : Normal cell lines (e.g., HEK-293) to evaluate selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Variable Substituents : Systematically modify the ethoxy group (e.g., replace with methoxy, propoxy) to assess hydrophobicity effects .
- Pyridine Ring Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridinylmethyl position to enhance binding affinity .
- Furan Replacement : Test thiophene or pyrrole analogs to evaluate heterocycle influence on activity .
Q. Example SAR Table :
| Derivative | R₁ (Benzothiazole) | R₂ (Pyridine) | IC₅₀ (μM) |
|---|---|---|---|
| Parent | -OEt | -CH₂Pyridine | 12.3 |
| Analog 1 | -OMe | -CH₂Pyridine | 8.7 |
| Analog 2 | -OEt | -CH₂(4-CF₃-Py) | 5.2 |
Q. How can discrepancies in cytotoxicity data across different studies be resolved?
- Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., ethoxy group demethylation) that may reduce apparent activity .
- Synergistic Effects : Evaluate combination therapies (e.g., with cisplatin) to address false negatives in single-agent screens .
Q. What computational approaches are suitable for predicting the target interaction mechanisms of this compound?
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, Src) to identify binding pockets .
- DFT Calculations : Analyze electron density maps to prioritize substituents with optimal charge distribution (e.g., furan vs. thiophene) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to validate docking predictions .
Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated ethoxy) to enhance solubility .
- Lipophilicity Adjustment : Replace furan with more polar heterocycles (e.g., oxazole) to balance logP values (target range: 2–3) .
- Nanoparticle Encapsulation : Use PLGA-based carriers to improve bioavailability and reduce off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
